molecular formula C14H19N3S B12754444 Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-propyl- CAS No. 136779-94-7

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-propyl-

Cat. No.: B12754444
CAS No.: 136779-94-7
M. Wt: 261.39 g/mol
InChI Key: MCPJZHMZVKLMDI-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-propyl- is a complex organic compound belonging to the class of benzodiazepines This compound is characterized by its unique structure, which includes an imidazo ring fused to a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-propyl- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the scalability and reproducibility of the synthesis process. Purification techniques such as recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-propyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine core, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-propyl- involves its interaction with specific molecular targets, such as receptors in the central nervous system. It is believed to modulate the activity of neurotransmitters, leading to its potential therapeutic effects. The exact pathways and molecular interactions are still under investigation, but it is known to influence the GABAergic system, which plays a crucial role in regulating neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzodiazepines: A broader class of compounds known for their sedative and anxiolytic effects.

    Thiones: Compounds containing a thione group, which can exhibit diverse chemical reactivity.

Uniqueness

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-propyl- is unique due to its specific structural features and the presence of both an imidazo ring and a thione group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

136779-94-7

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

11-methyl-10-propyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione

InChI

InChI=1S/C14H19N3S/c1-3-7-16-9-11-5-4-6-12-13(11)17(8-10(16)2)14(18)15-12/h4-6,10H,3,7-9H2,1-2H3,(H,15,18)

InChI Key

MCPJZHMZVKLMDI-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C3C(=CC=C2)NC(=S)N3CC1C

Origin of Product

United States

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